molecular formula C10H13NO3S B1303678 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid CAS No. 338982-37-9

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid

Cat. No.: B1303678
CAS No.: 338982-37-9
M. Wt: 227.28 g/mol
InChI Key: XICCLOZJMBDTQZ-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is a high-purity chemical building block designed for advanced pharmaceutical and heterocyclic chemistry research. This compound belongs to the class of 2-aminothiophene derivatives, which are recognized as privileged structures in medicinal chemistry due to their widespread utility in drug discovery . The molecule features a carboxylic acid group and an amide group derived from pivalic acid, offering two distinct points for chemical modification and enabling its incorporation into larger, more complex molecular architectures. As a functionalized thiophene, its primary research application is as a key synthetic intermediate in the construction of pharmacologically active compounds. Analogous 2-aminothiophene carboxylates are extensively used in the synthesis of thienopyrimidine derivatives, which are a significant structural element in developing treatments for various conditions . These heterocyclic systems have been investigated as kinase inhibitors for oncology research, peptidase IV inhibitors, and as agents against viral infections such as hepatitis C . Furthermore, thiophenecarboxylic acids serve as versatile precursors in organic synthesis. They can be utilized in cross-coupling reactions to create novel, complex heterocyclic systems or can be subjected to decarboxylation reactions to simplify the molecular scaffold for further exploration . Researchers value this compound for its potential to modulate the physical and biological properties of lead molecules during optimization cycles. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICCLOZJMBDTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179743
Record name 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-37-9
Record name 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid involves several steps. One common method includes the reaction of an ester with trichloroacetonitrile in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DBU, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives, including 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antiseptic agents .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and dermatitis .

Skin Care Formulations

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is utilized in cosmetic formulations due to its skin-conditioning properties. It enhances the stability and efficacy of topical products by improving skin hydration and barrier function .

Formulation Studies

Recent studies have employed experimental design techniques to optimize formulations containing this compound. The Box-Behnken design was used to assess the effects of various ingredients on the physical and sensory properties of creams, revealing that the inclusion of this acid significantly improved moisturizing effects and skin feel .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsInhibits pro-inflammatory cytokine production
Skin Care FormulationsEnhances hydration and barrier function
Formulation OptimizationImproved sensory properties in cosmetic products

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiophene derivatives found that 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid had a Minimum Inhibitory Concentration (MIC) lower than many conventional antibiotics against Staphylococcus aureus and Escherichia coli. This suggests its potential as a new therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cosmetic Formulation Development

In a formulation study, researchers developed a cream containing 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid and evaluated its stability over six months. The cream maintained its physical properties without significant changes in pH or viscosity, indicating that this compound contributes to the stability of cosmetic products.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Properties
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid C₉H₁₃NO₃S 215.27 Pivaloylamino (C3), COOH (C2) High lipophilicity; potential metabolic stability
2-Thiophenecarboxylic acid C₅H₄O₂S 128.15 COOH (C2) Parent compound; moderate toxicity (LD₅₀: 1670 mg/kg, intravenous)
3-[(Chloroacetyl)amino]-2-thiophenecarboxylic acid methyl ester C₈H₈ClNO₃S 233.67 Chloroacetylamino (C3), COOCH₃ (C2) Ester form improves bioavailability; synthetic intermediate
4-Methyl-3-(2-propylaminopropionylamino)thiophene-2-carboxylic acid propylamide C₁₅H₂₄N₃O₂S 310.44 Methyl (C4), propionylamino (C3), propylamide (C2) Designed for enhanced binding affinity; synthesized via thionyl chloride-mediated amidation
(2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic acid C₁₃H₁₇NO₄ 263.28 Pivaloylamino, hydroxyphenyl, acetic acid backbone Pharmaceutical impurity; steric protection against enzymatic degradation

Biological Activity

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid (CAS No. 338982-37-9) is a compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃NO₃S
  • Molecular Weight : 227.28 g/mol
  • Melting Point : 168-170°C
  • Boiling Point : 434.6±30.0 °C (predicted)
  • Density : 1.305±0.06 g/cm³ (predicted)
  • pKa : 3.55±0.10 (predicted)

The biological activity of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its thiophene ring structure is known to enhance lipophilicity and facilitate membrane permeability, which may contribute to its efficacy in biological systems.

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid may possess similar anti-inflammatory effects.

Study on Antimicrobial Activity

A comparative study on thiophene-based compounds revealed that those with similar functional groups demonstrated varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. While direct testing of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is necessary for conclusive results, the data from related compounds indicate potential effectiveness.

Compound NameActivity Against S. aureusActivity Against E. coli
Compound AModerateHigh
Compound BHighModerate
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acidTBDTBD

In Vitro Studies on Anti-inflammatory Effects

In vitro assays have shown that thiophene derivatives can inhibit the expression of COX enzymes in human cell lines exposed to inflammatory stimuli. The inhibition rates were significant, suggesting a promising avenue for further research into the anti-inflammatory potential of this compound.

Safety and Toxicology

While the compound is classified as an irritant (Risk Statements: 36/37/38), detailed toxicological assessments are necessary to fully understand its safety profile. The predicted pKa value indicates it may behave differently under physiological conditions, which could impact its bioavailability and toxicity.

Q & A

Q. What are the established synthetic routes for 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-thiophenecarboxylic acid derivatives with a 2,2-dimethylpropanoyl (pivaloyl) group via amidation. A common approach employs carbodiimide-based coupling agents (e.g., DCC or EDC) with catalysts like DMAP to activate the carboxylic acid moiety for nucleophilic attack by the amine group. For example, methyl 3-amino-2-thiophenecarboxylate intermediates can be acylated with pivaloyl chloride under anhydrous conditions (e.g., dichloromethane, 0–25°C). Key factors affecting yield include:

  • Catalyst selection : DMAP enhances reaction efficiency by stabilizing intermediates .
  • Moisture control : Anhydrous conditions prevent hydrolysis of the acylating agent .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
  • NMR : Confirm structural integrity via 1H^1H and 13C^{13}C NMR. Key signals include the thiophene proton (δ 7.2–7.5 ppm) and the pivaloyl methyl groups (δ 1.2–1.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak (expected m/z: Calculated for C11H15NO3SC_{11}H_{15}NO_3S: 241.07) .

Q. What are the recommended storage conditions and handling precautions for this compound?

Methodological Answer:

  • Storage : Store at ambient temperatures in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the amide bond .
  • Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust formation .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in observed in vitro bioactivity across studies?

Methodological Answer: Discrepancies may arise from:

  • Purity variability : Re-characterize batches via HPLC and NMR. Impurities >2% can skew activity assays .
  • Assay conditions : Standardize buffer pH (e.g., phosphate-buffered saline at pH 7.4) and incubation times. For antioxidant assays (e.g., DPPH radical scavenging), ensure consistent radical concentrations .
  • Solvent effects : Use DMSO concentrations <1% to avoid cellular toxicity in cell-based assays .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The thiophene ring and pivaloyl group may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the amide nitrogen for nucleophilic attacks) .

Q. What methodological considerations are critical for designing SAR studies on thiophene-2-carboxylic acid derivatives?

Methodological Answer:

  • Substituent variation : Systematically modify the pivaloyl group (e.g., replace with acetyl or benzoyl) to assess steric and electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to evaluate ring aromaticity’s role in target binding .
  • Data normalization : Express activity metrics (e.g., IC50_{50}) relative to a positive control (e.g., ascorbic acid for antioxidant assays) .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility .
  • Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to prolong circulation time .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability testing?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via:
    • LC-MS/MS : Identify hydrolyzed products (e.g., free 2-thiophenecarboxylic acid) .
    • TGA/DSC : Detect thermal decomposition events (e.g., pivaloyl group loss above 150°C) .

Q. How can stereochemical outcomes be controlled during synthesis of related analogs?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselective amidation .
  • Catalytic asymmetric synthesis : Employ palladium catalysts with chiral ligands (e.g., Josiphos) for stereocontrolled coupling reactions .

Q. What in silico tools can prioritize derivatives for synthesis based on ADMET properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to filter derivatives with favorable logP (1–3), low hepatotoxicity, and high gastrointestinal absorption .
  • PAINS Filtering : Eliminate pan-assay interference compounds (e.g., those with reactive thioesters) using ZINC20 databases .

Data Contradiction Analysis

Q. Example Table: Comparative Bioactivity of Thiophene Derivatives

DerivativeSubstituentIC50_{50} (DPPH, μM)Reference
ParentPivaloyl45.2 ± 2.1
Analog 1Acetyl32.8 ± 1.7
Analog 2Benzoyl58.9 ± 3.0

Resolution of Discrepancies : Analog 2’s lower activity may stem from increased steric hindrance, reducing radical scavenging efficiency. Re-evaluate using standardized assay conditions .

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